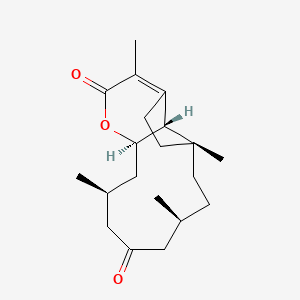

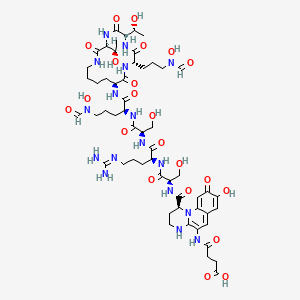

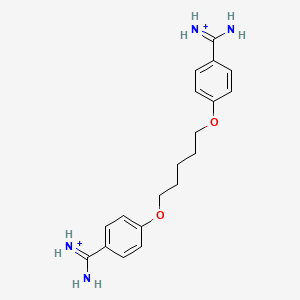

![molecular formula C36H63NO21 B1264852 methyl 8-{[alpha-L-fucosyl-(1->2)-beta-D-galactosyl-(1->3)-[alpha-L-fucosyl-(1->4)]-N-acetyl-beta-D-glucosaminyl]oxy}nonanoate](/img/structure/B1264852.png)

methyl 8-{[alpha-L-fucosyl-(1->2)-beta-D-galactosyl-(1->3)-[alpha-L-fucosyl-(1->4)]-N-acetyl-beta-D-glucosaminyl]oxy}nonanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 8-{[alpha-L-fucosyl-(1->2)-beta-D-galactosyl-(1->3)-[alpha-L-fucosyl-(1->4)]-N-acetyl-beta-D-glucosaminyl]oxy}nonanoate is a glucosamine oligosaccharide.

Scientific Research Applications

Lectin Binding and Blood Group Analysis

- Lectin Binding : Shibata et al. (1982) isolated a lectin (GS IV) from Griffonia simplicifolia seeds that binds specifically to Lewis b-active fragments. This lectin showed specificity for oligosaccharides containing two alpha-L-fucosyl groups, a characteristic similar to the structure of the compound (Shibata, Goldstein, & Baker, 1982).

Synthesis and Structural Analysis

- Synthesis of Related Oligosaccharides : Watt et al. (2000) synthesized trisaccharides related to xyloglucan, which include structures similar to the methyl 8 compound, highlighting its relevance in understanding the synthesis of complex carbohydrates (Watt, Brasch, Larsen, Melton, & Simpson, 2000).

Enzymatic Activity and Substrate Specificity

- GDP-fucose: N-acetylglucosaminide Alpha(1----4)-L-fucosyltransferase Activity : Yazawa et al. (1990) studied a specific acceptor for the enzyme that transfers fucose in alpha(1----4) linkage, relevant for understanding the biochemical pathways involving the methyl 8 compound (Yazawa, Madiyalakan, Jain, Shimoda, & Matta, 1990).

Carbohydrate Structure in Proteins

- Carbohydrate Structure in Recombinant Human Proteins : Pfeiffer et al. (1989) characterized the carbohydrate structure of recombinant human proteins expressed in mouse cells, which included the study of fucosylated and galactosylated structures akin to methyl 8 compound (Pfeiffer, Schmidt, Strube, & Geyer, 1989).

Carbohydrates in Stem Cell Differentiation

- Probing Differentiated Human Embryonic Stem Cells : Wearne et al. (2006) employed lectins to probe carbohydrates in differentiated human embryonic stem cells, including the study of alpha-L-fucosyl and beta-D-galactosyl groups (Wearne, Winter, O'Shea, & Goldstein, 2006).

Glycoside Oxidation Studies

- Chromium Trioxide Oxidation : Banoub and Michon (1982) explored the chromium trioxide oxidation of glycosides, including those related to the methyl 8 compound, which is significant for understanding its chemical properties (Banoub & Michon, 1982).

properties

Product Name |

methyl 8-{[alpha-L-fucosyl-(1->2)-beta-D-galactosyl-(1->3)-[alpha-L-fucosyl-(1->4)]-N-acetyl-beta-D-glucosaminyl]oxy}nonanoate |

|---|---|

Molecular Formula |

C36H63NO21 |

Molecular Weight |

845.9 g/mol |

IUPAC Name |

methyl 9-[(2R,3R,4R,5S,6R)-3-acetamido-4-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxynonanoate |

InChI |

InChI=1S/C36H63NO21/c1-15-22(42)25(45)28(48)34(52-15)56-30-19(14-39)55-33(51-12-10-8-6-5-7-9-11-20(41)50-4)21(37-17(3)40)31(30)57-36-32(27(47)24(44)18(13-38)54-36)58-35-29(49)26(46)23(43)16(2)53-35/h15-16,18-19,21-36,38-39,42-49H,5-14H2,1-4H3,(H,37,40)/t15-,16-,18+,19+,21+,22+,23+,24-,25+,26+,27-,28-,29-,30+,31+,32+,33+,34-,35-,36-/m0/s1 |

InChI Key |

SPMVUZNAHMSIDA-VQIHNLMTSA-N |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O[C@H]4[C@H]([C@@H]([C@@H]([C@@H](O4)C)O)O)O)NC(=O)C)OCCCCCCCCC(=O)OC)CO)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)C)O)O)O)NC(=O)C)OCCCCCCCCC(=O)OC)CO)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

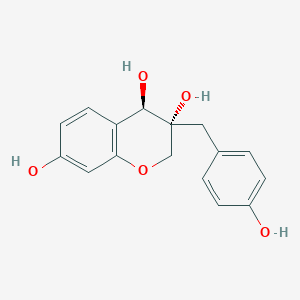

![3-[1-(4-fluorophenyl)-5-isocyano-3H-isobenzofuran-1-yl]-N-methyl-1-propanamine](/img/structure/B1264769.png)

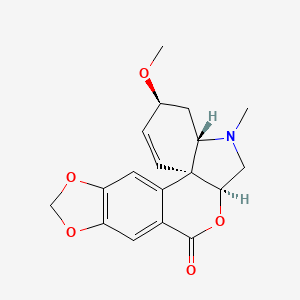

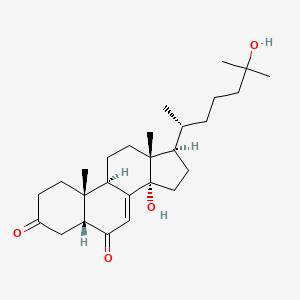

![[(3aR,4R,6Z,8S,10E,11aR)-8-hydroxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylprop-2-enoate](/img/structure/B1264772.png)

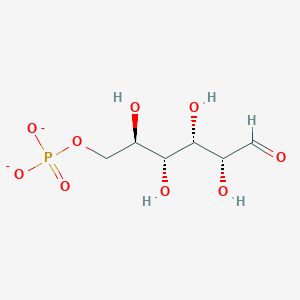

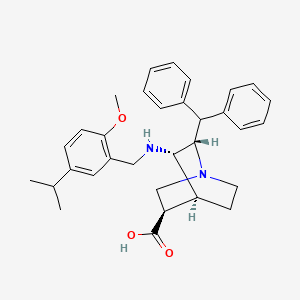

![(1R,4S,5E,8R,9R)-4-hydroxy-5-methyl-8-(prop-1-en-2-yl)-10-oxabicyclo[7.2.1]dodec-5-en-11-one](/img/structure/B1264789.png)